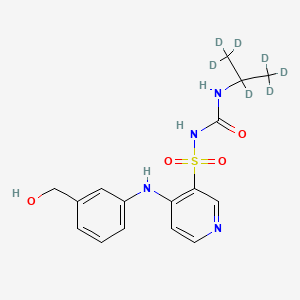
Hydroxy Torsemide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Torsemide-d7 is a deuterium-labeled derivative of Hydroxy Torsemide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes . The molecular formula of this compound is C16H13D7N4O4S, and it has a molecular weight of 371.46 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Torsemide-d7 involves the incorporation of deuterium into the Hydroxy Torsemide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under Good Manufacturing Practices (GMP) to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy Torsemide-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in ketones or aldehydes, while reduction of the nitro group yields amines .
Aplicaciones Científicas De Investigación
Hydroxy Torsemide-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Metabolic Profiling: Helps in identifying metabolic pathways and intermediates.
Drug Development: Assists in the quantitation of drug molecules during the development process.
Biological Research: Used in studies involving enzyme kinetics and receptor binding
Mecanismo De Acción
Hydroxy Torsemide-d7, like its parent compound Hydroxy Torsemide, acts as a loop diuretic. It inhibits the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This inhibition is achieved by blocking the Na+/K+/2Cl- cotransporter, leading to increased excretion of sodium, chloride, and water, thereby reducing fluid overload and blood pressure .
Comparación Con Compuestos Similares
Hydroxy Torsemide: The non-deuterated form of Hydroxy Torsemide-d7.
Torsemide: Another loop diuretic with a similar mechanism of action.
Furosemide: A commonly used loop diuretic with a different chemical structure but similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The presence of deuterium can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C16H20N4O4S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D |
Clave InChI |
WCYVLAMJCQZUCR-UENXPIBQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
SMILES canónico |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)

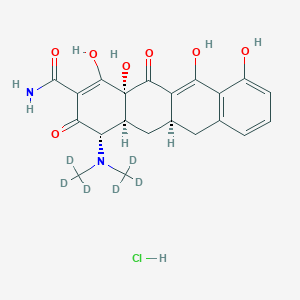
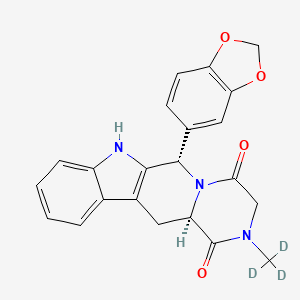


![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
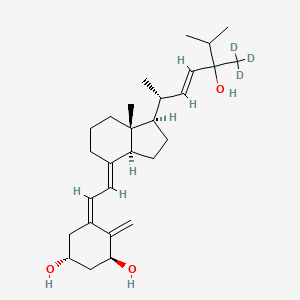
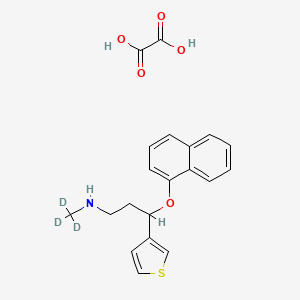
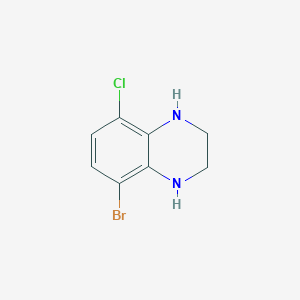
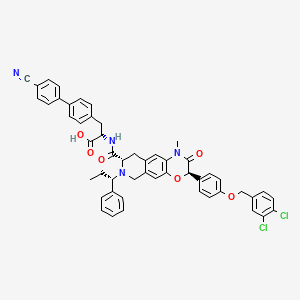
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

